molecular formula C14H23ClN2O2 B4091047 N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride

Cat. No.: B4091047
M. Wt: 286.80 g/mol
InChI Key: GGYULVFYUSQADF-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a diethylaminoethyl group and a methoxybenzamide moiety. It is often used in the synthesis of other complex molecules and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride typically involves the reaction of 4-methoxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-10-15-14(17)12-6-8-13(18-3)9-7-12;/h6-9H,4-5,10-11H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYULVFYUSQADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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